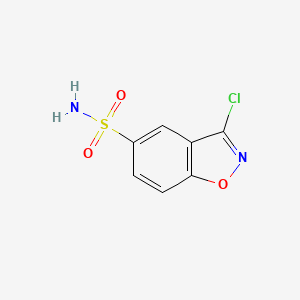

3-Chloro-1,2-benzoxazole-5-sulfonamide

Overview

Description

“3-Chloro-1,2-benzoxazole-5-sulfonamide” is a chemical compound with the CAS Number: 1803566-18-8 . It has a molecular weight of 232.65 . It is in powder form .

Synthesis Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The InChI code for “3-Chloro-1,2-benzoxazole-5-sulfonamide” is 1S/C7H5ClN2O3S/c8-7-5-3-4 (14 (9,11)12)1-2-6 (5)13-10-7/h1-3H, (H2,9,11,12) .Chemical Reactions Analysis

The synthesis of benzoxazole derivatives has been achieved using different pathways . One of the methods involves the reaction of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene .Physical And Chemical Properties Analysis

“3-Chloro-1,2-benzoxazole-5-sulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 232.65 .Scientific Research Applications

Potential in Light Harvesting and Enzyme Inhibition

3-Chloro-1,2-benzoxazole-5-sulfonamide and related compounds have been explored for their potential applications in light harvesting and as enzyme inhibitors. A study focused on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those related to 3-Chloro-1,2-benzoxazole-5-sulfonamide, revealed their potential applications in the design of novel inhibitor molecules of the Topoisomerase II enzyme and in light harvesting, indicating their significance in the development of new dye-sensitized solar cells (DSSCs) (Sheena Mary et al., 2019).

Antimicrobial Applications

The antimicrobial potential of 1,3-benzoxazole-5-sulfonamide derivatives, which are structurally similar to 3-Chloro-1,2-benzoxazole-5-sulfonamide, has been studied. These derivatives exhibited significant activity against various bacterial and fungal strains. The study also involved in silico molecular docking to understand the interaction of these compounds with microbial proteins, suggesting their potential as antimicrobial agents (Vinoda Bm et al., 2016).

In Vitro Anticancer Evaluation

1,2,3-Triazole derivatives containing the sulfonyl group, related to 3-Chloro-1,2-benzoxazole-5-sulfonamide, have shown moderate activity against various cancer cell lines. This indicates the potential use of 3-Chloro-1,2-benzoxazole-5-sulfonamide derivatives in cancer therapy, particularly in designing targeted treatments for specific types of cancer (Salinas-Torres et al., 2022).

Antitumor Activities

Similar benzoxazole derivatives-containing sulfonamide have been investigated for their antitumor activities against human leukemia cells. Quantum chemical calculations and molecular docking were used to understand their antitumor mechanisms, suggesting that these compounds could be potential drug candidates for cancer therapy (Oksuzoglu et al., 2017).

Safety And Hazards

properties

IUPAC Name |

3-chloro-1,2-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCBOEBSSAEGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1,2-benzoxazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)

![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)

![3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478014.png)

![9-Methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1478015.png)

![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478016.png)

![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478017.png)

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1478023.png)

![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478029.png)

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1478031.png)

![3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478032.png)

![9-Methoxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1478033.png)